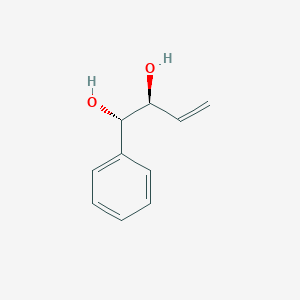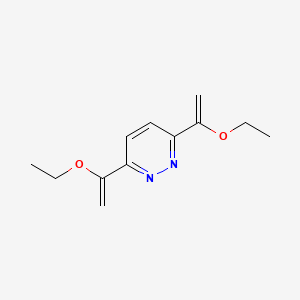
Pyridazine, 3,6-bis(1-ethoxyethenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridazine, 3,6-bis(1-ethoxyethenyl)- is a heterocyclic compound characterized by a six-membered ring containing two adjacent nitrogen atoms. This compound is part of the pyridazine family, which is known for its unique physicochemical properties, including weak basicity, high dipole moment, and dual hydrogen-bonding capacity . These properties make pyridazine derivatives attractive for various applications in drug design and molecular recognition.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of pyridazine derivatives often involves cyclization reactions. One common method is the aza-Diels-Alder reaction, which involves the reaction of 1,2,3-triazines with 1-propynylamines under neutral conditions . This reaction offers good functional group compatibility and broad substrate scope. Another method includes the Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers, providing functionalized pyridazines with high regiocontrol .
Industrial Production Methods: Industrial production of pyridazine derivatives typically involves scalable synthetic routes that ensure high yields and purity. The use of copper-promoted 6-endo-trig cyclization of β,γ-unsaturated hydrazones is one such method, offering efficient synthesis under mild conditions . Additionally, the synthesis of pyridazinium salts from phenylazosulfonates in a single reaction step is another industrially relevant method .
Analyse Chemischer Reaktionen
Types of Reactions: Pyridazine, 3,6-bis(1-ethoxyethenyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s unique structure allows it to participate in diverse reactions, making it a versatile intermediate in organic synthesis.
Common Reagents and Conditions: Common reagents used in the reactions of pyridazine derivatives include Lewis acids, copper catalysts, and silyl enol ethers . Reaction conditions often involve mild temperatures and neutral pH, ensuring high selectivity and yield.
Major Products Formed: The major products formed from the reactions of pyridazine derivatives depend on the specific reaction conditions and reagents used. For example, the aza-Diels-Alder reaction typically yields 6-aryl-pyridazin-3-amines, while the Lewis acid-mediated reactions produce functionalized pyridazines .
Wissenschaftliche Forschungsanwendungen
Pyridazine, 3,6-bis(1-ethoxyethenyl)- has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, pyridazine derivatives are used as scaffolds for drug design due to their unique physicochemical properties . They have been explored for their potential as antimicrobial, anticancer, and anti-inflammatory agents . In industry, pyridazine derivatives are used in the synthesis of agrochemicals and other functional materials .
Wirkmechanismus
The mechanism of action of pyridazine, 3,6-bis(1-ethoxyethenyl)- involves its interaction with specific molecular targets and pathways. The compound’s dual hydrogen-bonding capacity and high dipole moment enable it to form stable complexes with biological targets, influencing various biochemical pathways . For example, pyridazine derivatives have been shown to inhibit calcium ion influx, which is required for platelet aggregation .
Vergleich Mit ähnlichen Verbindungen
Pyridazine, 3,6-bis(1-ethoxyethenyl)- can be compared with other similar compounds, such as pyrimidine and pyrazine derivatives. While all these compounds contain nitrogen atoms in their ring structures, pyridazine derivatives are unique due to their specific nitrogen positioning and physicochemical properties . Similar compounds include pyridazinone, which contains a keto functionality and exhibits a broad spectrum of biological activities .
Eigenschaften
CAS-Nummer |
479628-48-3 |
|---|---|
Molekularformel |
C12H16N2O2 |
Molekulargewicht |
220.27 g/mol |
IUPAC-Name |
3,6-bis(1-ethoxyethenyl)pyridazine |
InChI |
InChI=1S/C12H16N2O2/c1-5-15-9(3)11-7-8-12(14-13-11)10(4)16-6-2/h7-8H,3-6H2,1-2H3 |
InChI-Schlüssel |
POXFKERRTKKUJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=C)C1=NN=C(C=C1)C(=C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyrrolidine, 1-[[5-(3-cyanophenyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12574009.png)
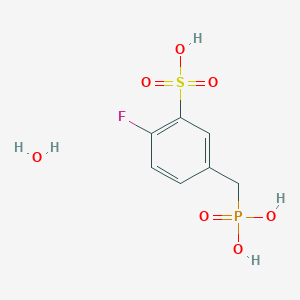
![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1,1-dimethyl-3,6-dioxo-, 1,1-dimethylethyl ester](/img/structure/B12574017.png)
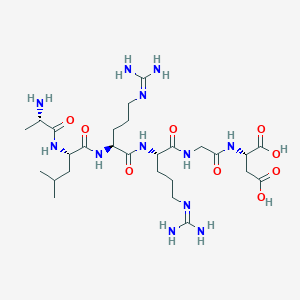
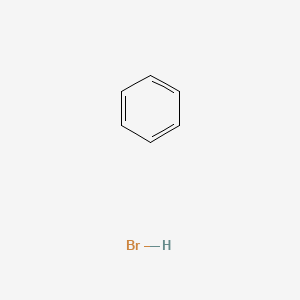
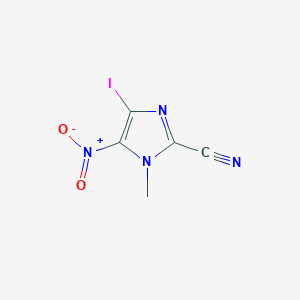
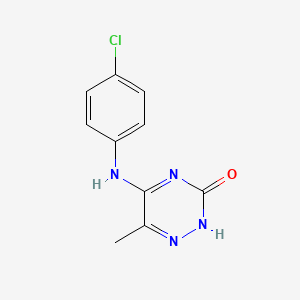
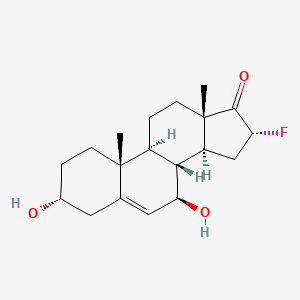
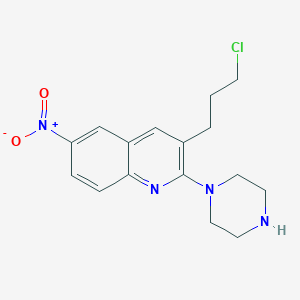


![Benzamide, 4-chloro-N-[(4-chlorophenyl)methyl]-2-hydroxy-](/img/structure/B12574082.png)

